2-Chloro-5-(1-ethylpyrrolidin-2-yl)pyridine
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Overview
Description
2-Chloro-5-(1-ethylpyrrolidin-2-yl)pyridine is a pyridine derivative with the molecular formula C11H15ClN2 and a molecular weight of 210.70 g/mol . This compound is characterized by the presence of a chloro group at the second position and an ethylpyrrolidinyl group at the fifth position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(1-ethylpyrrolidin-2-yl)pyridine typically involves the reaction of 2-chloropyridine with 1-ethylpyrrolidine under specific conditions. One common method involves the use of an organic solvent and an acid buffering agent solution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving additional purification steps such as distillation or recrystallization to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(1-ethylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Chloro-5-(1-ethylpyrrolidin-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(1-ethylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound allows it to interact with various biological targets, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(1-methylpyrrolidin-2-yl)pyridine
- 2-Chloro-5-(1-ethylpyrrolidin-2-yl)-4-methylpyridine
- 2-Chloro-5-(1-ethylpyrrolidin-2-yl)pyridine-2-one
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the ethylpyrrolidinyl group enhances its ability to interact with various molecular targets, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C11H15ClN2 |
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Molecular Weight |
210.70 g/mol |
IUPAC Name |
2-chloro-5-(1-ethylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C11H15ClN2/c1-2-14-7-3-4-10(14)9-5-6-11(12)13-8-9/h5-6,8,10H,2-4,7H2,1H3 |
InChI Key |
QVQHNRNGAKKSKS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
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